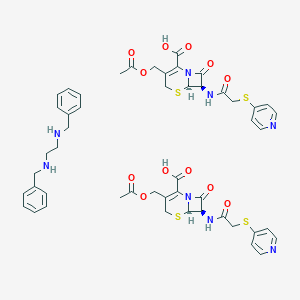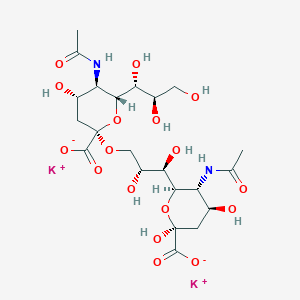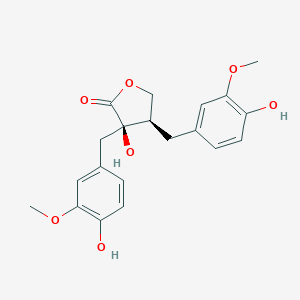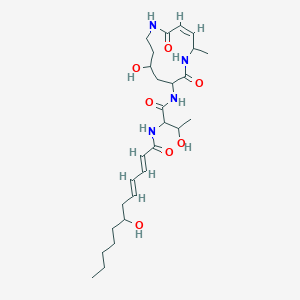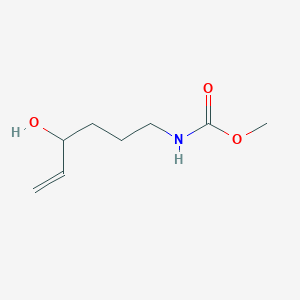
Methyl (4-hydroxyhex-5-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-hydroxyhex-5-enyl)carbamate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a hydroxyhexenyl chain. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Vorbereitungsmethoden
The synthesis of methyl N-(4-hydroxyhex-5-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of a suitable alcohol with a carbamoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction typically occurs at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Analyse Chemischer Reaktionen
Methyl N-(4-hydroxyhex-5-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-hydroxyhex-5-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Carbamate derivatives are explored for their potential use in drug design and medicinal chemistry due to their stability and ability to modulate biological properties.
Industry: It is used in the production of polymers and resins, as well as in the manufacture of pharmaceuticals and insecticides.
Wirkmechanismus
The mechanism of action of methyl N-(4-hydroxyhex-5-enyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding through the carboxyl group and the backbone NH, which allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This interaction can lead to conformational changes in the target molecules, affecting their biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl N-(4-hydroxyhex-5-enyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While methyl carbamate is the simplest ester of carbamic acid and is used primarily in the textile and polymer industries , ethyl carbamate is known for its use in the manufacture of pharmaceuticals and as a preservative in wines
Conclusion
Methyl N-(4-hydroxyhex-5-enyl)carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, and its potential biological activities open up new avenues for research in medicine and industry.
Eigenschaften
CAS-Nummer |
116699-71-9 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl N-(4-hydroxyhex-5-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |
InChI-Schlüssel |
QYEGEANMGTYDLZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCC(C=C)O |
Kanonische SMILES |
COC(=O)NCCCC(C=C)O |
Synonyme |
Carbamic acid, (4-hydroxy-5-hexenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



